molecular formula C18H16N2O4 B5311398 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione

3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B5311398
M. Wt: 324.3 g/mol
InChI Key: ZUMLVONMFIPTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione, also known as MDMA, is a synthetic drug that has gained significant attention due to its psychoactive effects. MDMA is commonly referred to as ecstasy, and it is a popular recreational drug among young adults. Despite its popularity, the scientific community has been studying MDMA for its potential medical applications.

Mechanism of Action

3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognition. The increased release of these neurotransmitters leads to the euphoric and empathogenic effects of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has a number of physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione can cause dehydration, muscle tension, and jaw clenching. In rare cases, 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione use can lead to serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the body.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying neurotransmitter release and the effects of serotonin on mood and behavior. However, 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, the recreational use of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has led to a stigma surrounding the drug, which can make it difficult to obtain funding for research.

Future Directions

There are several potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the use of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, there is ongoing research into the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione use on the brain and body. Finally, there is interest in developing new compounds that have similar effects to 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione but with fewer potential side effects.
Conclusion:
3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a synthetic drug that has gained significant attention due to its psychoactive effects. While it is commonly used as a recreational drug, there is increasing interest in its potential therapeutic applications. 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has a known mechanism of action and has been studied for its potential use in the treatment of PTSD and couples therapy. While there are limitations to its use in laboratory experiments, there are several potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione.

Synthesis Methods

3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid, followed by the reaction of the resulting compound with methylamine. The final step involves the reduction of the product using lithium aluminum hydride. The synthesis of 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione requires specialized equipment and expertise, and it is illegal in many countries.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to increase empathy, reduce fear, and enhance social bonding, which makes it a promising treatment for PTSD patients. Additionally, 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been studied for its potential use in couples therapy, as it can help individuals communicate more effectively and improve their relationships.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-3-2-4-13(7-11)20-17(21)9-14(18(20)22)19-12-5-6-15-16(8-12)24-10-23-15/h2-8,14,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLVONMFIPTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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